N-Ethyltetrahydro-2H-pyran-4-amine: A Technical Overview of its Chemical Properties and Structure
N-Ethyltetrahydro-2H-pyran-4-amine: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
N-ethyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that is gaining attention as a versatile building block in medicinal chemistry and drug discovery. Its unique structural combination of a tetrahydropyran ring and an N-ethylamino group makes it a valuable synthon for creating novel therapeutic agents and bioactive compounds.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and potential applications.
Core Chemical and Physical Properties
Table 1: Chemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [4] |
| Molecular Weight | 129.20 g/mol | [4] |
| CAS Number | 211814-15-2 | [3][4] |
| Appearance | Colorless to yellow liquid/oil | [3] |
| IUPAC Name | N-ethyltetrahydro-2H-pyran-4-amine | [3][4] |
| SMILES | CCNC1CCOCC1 | [4] |
| InChI | 1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3 | [3] |
| InChI Key | MRBDURJWQDYZGN-UHFFFAOYSA-N | [3] |
| Purity | Typically available from 95% to >98% | [3] |
| Storage Temperature | Refrigerator | [3] |
| Boiling Point | Data not available (Parent compound: 151 °C) | |
| Density | Data not available (Parent compound: 0.977 g/cm³ at 25°C) |
Chemical Structure
The structure of N-ethyltetrahydro-2H-pyran-4-amine consists of a saturated six-membered tetrahydropyran ring with an ethylamino group attached at the 4-position. The presence of the oxygen atom in the ring and the nitrogen atom in the side chain allows for hydrogen bonding, which influences the compound's solubility and reactivity.
Caption: 2D structure of N-ethyltetrahydro-2H-pyran-4-amine.
Experimental Protocols: Synthesis
While specific, detailed experimental protocols for the synthesis of N-ethyltetrahydro-2H-pyran-4-amine are not extensively published, a common and logical synthetic route is through reductive amination. This process typically involves two main steps:
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Imine Formation: Reaction of tetrahydro-2H-pyran-4-one with ethylamine to form the corresponding Schiff base (imine).
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Reduction: Subsequent reduction of the imine intermediate to yield the final secondary amine product.
A generalized workflow for this synthesis is presented below.
Caption: Plausible synthetic workflow for N-ethyltetrahydro-2H-pyran-4-amine.
This method is analogous to the synthesis of similar N-substituted tetrahydropyran amines, such as N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which is synthesized by reacting 2,2-dimethyltetrahydro-2H-pyran-4-one with methanamine, followed by reduction with sodium tetrahydridoborate.[5]
Applications in Drug Discovery and Development
The tetrahydropyran motif is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic properties. N-ethyltetrahydro-2H-pyran-4-amine serves as a valuable building block in the synthesis of more complex molecules for various therapeutic areas.
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Kinase Inhibitors: The parent amine, tetrahydro-2H-pyran-4-amine, has been utilized in the synthesis of potent and selective Polo-like kinase 4 (PLK4) inhibitors, which are being investigated as potential anticancer agents.[6] This suggests that N-ethyltetrahydro-2H-pyran-4-amine could be a key component in the development of novel kinase inhibitors.
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Protein Degraders: The compound is also classified as a "Protein Degrader Building Block," indicating its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecules designed to induce the degradation of specific target proteins.[7]
The versatility of N-ethyltetrahydro-2H-pyran-4-amine in chemical reactions makes it an important component for creating diverse libraries of compounds for screening and lead optimization in drug discovery programs.[1] As research continues, the full potential of this compound in the development of new pharmaceuticals and agrochemicals is expected to be further realized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE CAS#: 211814-15-2 [m.chemicalbook.com]
- 3. N-Ethyltetrahydro-2H-pyran-4-amine | 211814-15-2 [sigmaaldrich.com]
- 4. N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
